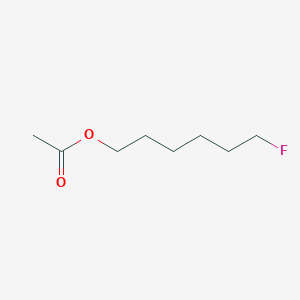
6-fluorohexyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluorohexyl acetate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorohexyl acetate typically involves the esterification of 6-fluorohexanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluorohexyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 6-fluorohexanol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 6-fluorohexanol.
Substitution: The fluorine atom in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 6-fluorohexanol and acetic acid.
Reduction: 6-fluorohexanol.
Substitution: Various substituted hexyl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-fluorohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atom.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 6-fluorohexyl acetate involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds and enhance the stability of the compound. This can lead to increased bioavailability and efficacy in pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexyl acetate: Lacks the fluorine atom, resulting in different chemical and physical properties.
6-chlorohexyl acetate: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
6-bromohexyl acetate: Similar to 6-chlorohexyl acetate but with a bromine atom.
Uniqueness
6-fluorohexyl acetate is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability, reactivity, and potential biological activity. These characteristics make it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
593-06-6 |
|---|---|
Molekularformel |
C8H15FO2 |
Molekulargewicht |
162.20 g/mol |
IUPAC-Name |
6-fluorohexyl acetate |
InChI |
InChI=1S/C8H15FO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3 |
InChI-Schlüssel |
MQDAXDQZOUQKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


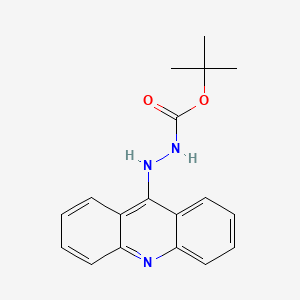
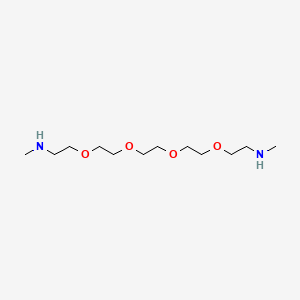
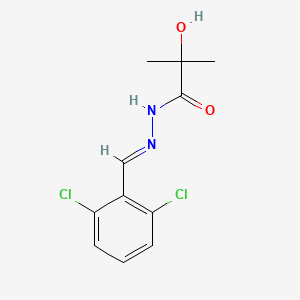

stannane](/img/structure/B14141311.png)
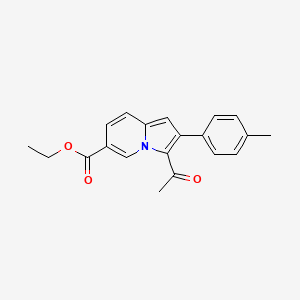
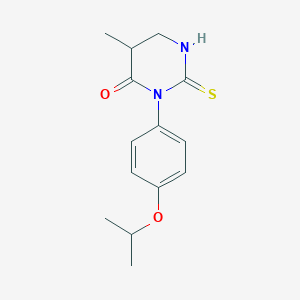
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)
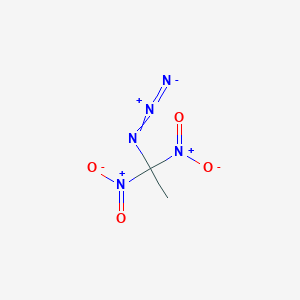
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enyl-1,3-benzodioxole-5-carboxamide](/img/structure/B14141332.png)

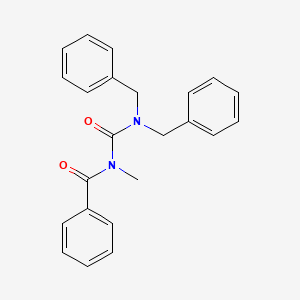
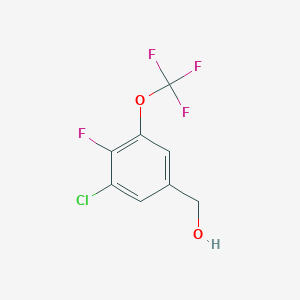
![5-{[(E)-(4-chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14141360.png)
